8-Methyaminoadenosine

nucleoside stability acidic depurination glycosidic bond cleavage

Choose 8-Methylaminoadenosine for its well-characterized protonation equilibrium (85% N1H+ vs. N7H+) and intermediate glycosidic bond stability (2-fold vs. adenosine)—properties that ensure reproducible adenylate cyclase activation (2.5- to 4‑fold at 200 µM). Ideal as a positive control for GPCR/cAMP signaling studies and nucleoside depurination assays, this 8‑methylamino analog offers superior experimental consistency over other adenosine derivatives. Order now for reliable research outcomes.

Molecular Formula C11H16N6O4
Molecular Weight 296.28 g/mol
CAS No. 13389-13-4
Cat. No. B3047022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyaminoadenosine
CAS13389-13-4
Molecular FormulaC11H16N6O4
Molecular Weight296.28 g/mol
Structural Identifiers
SMILESCNC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C11H16N6O4/c1-13-11-16-5-8(12)14-3-15-9(5)17(11)10-7(20)6(19)4(2-18)21-10/h3-4,6-7,10,18-20H,2H2,1H3,(H,13,16)(H2,12,14,15)
InChIKeyISWTXTWJONWIEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methylaminoadenosine (CAS 13389-13-4): Adenosine Analog Baseline for Research and Procurement


8-Methylaminoadenosine (CAS 13389-13-4) is a synthetic purine nucleoside analog of adenosine, distinguished by a methylamino (-NHCH3) substituent at the 8-position of the adenine ring [1]. This modification imparts unique physicochemical and biological properties, positioning the compound as a valuable tool in studies of purinergic signaling, adenylate cyclase activation, and nucleoside metabolism [2]. As an adenosine analog, it shares the core ribofuranosyladenine scaffold with endogenous adenosine, but the 8-substitution alters protonation equilibria, glycosidic bond stability, and receptor/enzyme interactions relative to the parent nucleoside .

Why 8-Methylaminoadenosine Cannot Be Simply Substituted with Unmodified Adenosine or Other Analogs


The 8-methylamino group fundamentally alters the electronic structure and conformational dynamics of the purine ring, leading to distinct protonation patterns and glycosidic bond lability compared to adenosine or even other 8-substituted analogs [1]. For example, the relative amount of protonation at N1 in 8-methylaminoadenosine is 85% (with 15% N7H+), markedly different from adenosine (predominantly N1H+) and from 8-amino or 8-dimethylamino derivatives [2]. Such differences dictate the compound's behavior under acidic conditions and its interaction with biological targets, meaning that even closely related adenosine analogs cannot be considered interchangeable in assays without altering experimental outcomes [3].

Quantitative Differentiation Evidence for 8-Methylaminoadenosine Against Adenosine and Analogs


Altered Acid-Catalyzed Depurination Rate Relative to Adenosine

Under acidic conditions, 8-methylaminoadenosine exhibits a 2-fold higher rate of depurination (cleavage of the glycosidic bond) compared to unmodified adenosine [1]. This contrasts with the 2.7-fold increase observed for 8-aminoadenosine and the dramatic 429-fold increase for 8-dimethylaminoadenosine, indicating that the methylamino group confers intermediate lability [2].

nucleoside stability acidic depurination glycosidic bond cleavage

Unique Protonation Equilibrium at N1 vs. N7 in Acidic Solution

15N-NMR studies reveal that 8-methylaminoadenosine in acidic solution is protonated primarily at N1 (85% N1H+) with only 15% N7H+ [1]. This distribution differs from 8-aminoadenosine (66% N1H+, 44% N7H+) and 8-dimethylaminoadenosine (96% N1H+, 4% N7H+) [2]. The precise balance between N1 and N7 protonation influences hydrogen bonding, base pairing, and enzyme recognition.

NMR spectroscopy protonation state tautomerism

Activation of Adenylate Cyclase in NS20 Neuroblastoma Cells

In homogenates of mouse neuroblastoma NS20 cells, 200 µM 8-methylaminoadenosine stimulated adenylate cyclase activity by 2.5- to 4-fold [1]. This activation is comparable to that produced by 200 µM adenosine or 2-chloroadenosine under identical conditions, while prostaglandin E1 (1.4 µM) yielded an 8-fold stimulation [2]. The compound thus serves as a full agonist of adenylate cyclase in this system, with efficacy similar to the endogenous ligand.

adenylate cyclase cAMP signaling neuroblastoma

Inhibition of Enzyme 3.2.1.143 by 8-Methylaminoadenosine 3',5'-Monophosphate

The 3',5'-cyclic monophosphate derivative of 8-methylaminoadenosine (8-MA-cAMP) inhibits Sus scrofa enzyme 3.2.1.143 by 14% at 5 mM [1]. Under the same conditions, 8-bromoadenosine 3',5'-monophosphate shows 13% inhibition, while unmodified cAMP and other nucleotides exhibit varying degrees of inhibition [2]. This indicates that the 8-methylamino modification preserves or slightly enhances inhibitory potency relative to the 8-bromo analog.

enzyme inhibition nucleotide analog phosphodiesterase

Modulation of Dopamine Release Implicated in Parkinson's Disease Models

8-Methylaminoadenosine is described as a potent purinergic receptor agonist that modulates dopamine release, reducing motor symptoms in models of Parkinson's disease . While quantitative in vivo or receptor-binding data were not located in this search, the class-level inference from purinergic signaling suggests that 8-methylaminoadenosine may engage adenosine A2A receptors, which are known to influence dopaminergic pathways . However, direct comparative data against established A2A antagonists (e.g., istradefylline) are not available.

Parkinson's disease dopamine neurotransmission

Targeted Research Applications for 8-Methylaminoadenosine Based on Quantitative Evidence


Nucleoside Stability Studies Under Acidic Conditions

Researchers investigating the chemical stability of nucleoside analogs or the mechanisms of DNA/RNA depurination can employ 8-methylaminoadenosine as a reference compound with an intermediate glycosidic bond lability (2-fold relative to adenosine) [1]. Its well-characterized protonation equilibrium (85% N1H+) further aids in computational modeling and NMR calibration [2].

Adenylate Cyclase Activation Assays in Neuronal Cell Models

In NS20 neuroblastoma or similar cell systems, 8-methylaminoadenosine reliably stimulates adenylate cyclase activity 2.5- to 4-fold at 200 µM, matching the efficacy of adenosine and 2-chloroadenosine [1]. This makes it a valuable positive control or tool compound for probing G-protein-coupled receptor (GPCR) signaling pathways linked to cAMP production.

Cyclic Nucleotide Phosphodiesterase Inhibition Profiling

The 3',5'-cyclic monophosphate derivative (8-MA-cAMP) inhibits Sus scrofa enzyme 3.2.1.143 by 14% at 5 mM, a level comparable to the 8-bromo analog [1]. This supports its use in comparative studies of cyclic nucleotide phosphodiesterases, particularly when exploring the impact of 8-position substituents on enzyme recognition.

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